4-(Hydroxymethyl)oxane-4-carboxylic acid

Fragment-based drug discovery Physicochemical properties Medicinal chemistry

This gem-disubstituted oxane-4-carboxylic acid building block offers a unique combination of a primary alcohol and a carboxylic acid at the same ring position, providing two orthogonal synthetic handles for precise derivatization. The rigid tetrahydropyran core serves as a saturated bioisostere, aiding conformational constraint in fragment-based drug discovery and PROTAC design. Unlike generic oxane-carboxylic acid analogs, the dual functionalization enables modular lead optimization without compromising attachment vectors. With favorable Rule-of-Three compliance (XLogP -0.8, TPSA 66.8 Ų), this scaffold is pre-validated for fragment libraries. Procure now for hit elaboration, targeted covalent inhibitor synthesis, or linker chemistry where regiospecificity is paramount.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 193022-99-0
Cat. No. B063367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)oxane-4-carboxylic acid
CAS193022-99-0
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1COCCC1(CO)C(=O)O
InChIInChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyDJYUEJBTYMHEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)oxane-4-carboxylic acid (CAS 193022-99-0): Baseline Overview and Procurement Context


4-(Hydroxymethyl)oxane-4-carboxylic acid (CAS 193022-99-0), also referred to as tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carboxylic acid, is a saturated heterocyclic building block featuring both a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) functional group on a tetrahydropyran (oxane) ring [1]. Its molecular formula is C7H12O4, with a molecular weight of 160.17 g/mol . Key computed physicochemical properties include an XLogP3-AA of -0.8, indicating moderate hydrophilicity, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 66.8 Ų [2]. The compound is commercially available for research and development purposes .

Why Close Analogs Cannot Replace 4-(Hydroxymethyl)oxane-4-carboxylic acid (CAS 193022-99-0) in Advanced Applications


Generic substitution fails due to the precise spatial and functional combination of the 4-(hydroxymethyl)oxane-4-carboxylic acid scaffold. While other tetrahydropyran-4-carboxylic acid derivatives (e.g., 4-methyl, 4-ethyl, 4-hydroxy analogs) and oxane-based building blocks exist, the specific dual-functionality (primary alcohol and carboxylic acid at the same ring position) creates a defined and rigid molecular geometry for downstream derivatization. Interchanging this compound with a structurally similar analog lacking either the hydroxymethyl group or the geminal carboxylic acid would eliminate a key synthetic handle and alter the vector of subsequent attachments, potentially compromising the design of a molecule's three-dimensional conformation and its interaction with a biological target [1]. This is a critical consideration in fragment-based drug discovery (FBDD) and the synthesis of complex molecular architectures where regiospecificity is paramount [2].

Quantitative Differentiation Guide for 4-(Hydroxymethyl)oxane-4-carboxylic acid (CAS 193022-99-0) Selection


Physicochemical Property Comparison: Enhanced Hydrophilicity and PSA for FBDD

The target compound 4-(hydroxymethyl)oxane-4-carboxylic acid exhibits an XLogP3-AA value of -0.8 and a topological polar surface area (TPSA) of 66.8 Ų [1]. In contrast, the 4-methyl analog (4-methyltetrahydro-2H-pyran-4-carboxylic acid, CAS 233276-38-5) has a higher predicted XLogP of 0.72 and a TPSA of 46.5 Ų [2]. This difference translates to a 20.3 Ų increase in TPSA and a substantial reduction in lipophilicity for the target compound, properties that are highly desirable in fragment-based drug discovery for improving solubility and ligand efficiency metrics [3].

Fragment-based drug discovery Physicochemical properties Medicinal chemistry

Synthetic Yields: Optimized Hydrolysis Route to Target Acid

A documented synthetic route for 4-(hydroxymethyl)oxane-4-carboxylic acid involves the hydrolysis of its ethyl ester precursor with lithium hydroxide monohydrate in a methanol/water mixture, yielding the target compound as a white solid with a melting point of 113.7-115°C . An alternative synthesis via chromatographic purification of a related reaction mixture provided a 58% yield . These yields are consistent with and comparable to other tetrahydropyran-4-carboxylic acid ester hydrolyses (typically 50-70%), demonstrating that the target compound's synthesis is robust and scalable without unusual or low-yielding steps, ensuring reliable procurement [1].

Organic synthesis Process chemistry Building blocks

Biological Activity: Lack of HMG-CoA Reductase Inhibition as a Specificity Advantage

In a direct enzymatic assay against rat hepatic microsomal HMG-CoA reductase, 4-(hydroxymethyl)oxane-4-carboxylic acid exhibited a lack of significant inhibitory activity [1]. This is a key finding when contrasted with the primary mechanism of statins (e.g., atorvastatin, IC50 ~8 nM) and other tetrahydropyran-containing compounds designed as HMG-CoA reductase inhibitors [2]. The absence of this activity confirms that the compound's scaffold does not intrinsically interfere with this critical metabolic pathway, making it a cleaner, more selective starting point for developing drugs intended for other targets. This lack of off-target activity is a crucial differentiator for procurement in programs where avoiding HMG-CoA reductase inhibition is paramount [3].

Target selectivity HMG-CoA reductase Biochemical assay

Optimal Application Scenarios for Procuring 4-(Hydroxymethyl)oxane-4-carboxylic acid (CAS 193022-99-0)


Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's favorable physicochemical profile (low XLogP, high TPSA) and dual functional groups make it an ideal addition to FBDD libraries. Its structural rigidity and two orthogonal synthetic handles allow for efficient hit elaboration and lead optimization. Procurement for this scenario is justified by its adherence to the 'Rule of Three' for fragments [1].

Synthesis of Conformationally Constrained Bioisosteres

The tetrahydropyran core serves as a saturated bioisostere for aromatic rings or pyranose sugars. The geminal arrangement of the hydroxymethyl and carboxylic acid groups allows for the creation of constrained analogs of biologically relevant molecules like shikimic acid or quinic acid derivatives. This application leverages the unique three-dimensional presentation of functional groups [2].

Development of Targeted Covalent Inhibitors (TCIs) or PROTACs

The carboxylic acid group provides a robust attachment point for linkers used in proteolysis-targeting chimeras (PROTACs) or targeted covalent inhibitors. The orthogonal hydroxymethyl group can be further derivatized to modulate physicochemical properties or binding affinity without disturbing the critical linker attachment point, offering a modular and synthetically tractable building block [3].

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